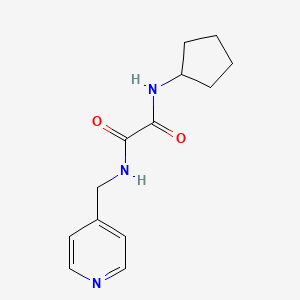

N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12(13(18)16-11-3-1-2-4-11)15-9-10-5-7-14-8-6-10/h5-8,11H,1-4,9H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXETJPMFJRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of cyclopentylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to modulation of their activity. The pathways involved in these interactions are currently under investigation, with a focus on understanding the detailed molecular mechanisms .

Comparison with Similar Compounds

Thiazole vs. Pyridine Derivatives

- N1-Cyclopentyl-N2-(2-thiazolyl)oxalamide (41): Exhibits potent inhibition of E. coli methionine aminopeptidase 1 (EcMetAP1) with an IC50 of 67 nM in the presence of Co(II). Crystal structure (PDB: 2EVO) reveals bidentate coordination to the auxiliary Co(II) via the thiazole amide nitrogen and oxalamide carbonyl .

- Pyridine’s aromaticity could also enhance π-stacking in enzyme active sites.

Antimicrobial Oxalamides

- N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide (GMC-5) : Demonstrates antimicrobial activity, likely due to hydrogen bonding and hydrophobic interactions .

Substituent Effects on Physical and Chemical Properties

Cycloalkyl vs. Aromatic N1 Substituents

| Compound ID | N1 Substituent | N2 Substituent | Purity (%) | Yield (mg) | ESI-MS ([M+H]⁺) |

|---|---|---|---|---|---|

| 59 (Cyclobutyl) | Cyclobutyl | 4-Methoxyphenethyl | 99 | 170 | 277.0 |

| 60 (Cyclopentyl) | Cyclopentyl | 4-Methoxyphenethyl | 92 | 287 | 291.0 |

| 61 (Cyclohexyl) | Cyclohexyl | 4-Methoxyphenethyl | 92 | 225 | 305.0 |

| 62 (Cycloheptyl) | Cycloheptyl | 4-Methoxyphenethyl | 94 | 225 | 319.0 |

- Larger cycloalkyl groups (e.g., cycloheptyl) increase molecular weight and may reduce solubility compared to cyclopentyl. However, cyclopentyl derivatives like compound 60 show higher yields (287 mg) than cyclohexyl or cycloheptyl analogs, suggesting optimal steric and synthetic efficiency .

Structural and Conformational Analysis

- Planar Conformation: Oxalamides like compound C2 adopt a planar trans zig-zag conformation, critical for hydrogen-bonding networks .

- Metal Coordination : Thiazole-containing oxalamides (e.g., compound 41) coordinate Co(II) via amide and heterocyclic nitrogens . Pyridine’s lone pair could similarly engage metal ions, but its orientation (para-substitution) might alter coordination geometry compared to thiazole’s ortho-substitution.

Biological Activity

N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a pyridin-4-ylmethyl moiety attached to an oxalamide backbone. This unique structure contributes to its diverse biological activities.

Chemical Formula: CHNO

Molecular Weight: 248.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent enzymatic reactions.

- Receptor Modulation: The compound can modulate receptor activities, potentially influencing signaling pathways involved in various physiological processes.

1. Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology.

2. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it has shown inhibitory activity against certain proteases, which are critical in various biological processes including cell signaling and apoptosis.

3. Protein Interaction Studies

This compound has been utilized in studies examining protein-protein interactions. It can induce conformational changes in proteins, aiding in the understanding of protein folding and interactions.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Inhibits growth of breast cancer cells by inducing apoptosis. |

| Study 2 | Enzyme Inhibition | Potent inhibitor of serine proteases with IC values in the low micromolar range. |

| Study 3 | Protein Interactions | Alters protein conformation, enhancing understanding of protein dynamics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.